5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol
Description
The compound 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol is a carbohydrate-derived molecule with a complex fused-ring system. Its IUPAC name corresponds to a glucofuranose derivative featuring two isopropylidene (1,3-dioxolane) protecting groups at the 1,2- and 5,6-positions, forming a bicyclic structure. The compound is also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (CAS: 10578-85-5) . This molecule is stereochemically rich, with specific configurations at the 3aR,5R,6aS positions, as confirmed by X-ray crystallography and synthetic protocols . It serves as a key intermediate in carbohydrate chemistry for synthesizing glycosides, nucleosides, and other functionalized sugars due to its stability and reactivity at the remaining hydroxyl groups .
Properties
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O7/c1-10(2)15-5-6(17-10)7-12(13,14)8-9(16-7)19-11(3,4)18-8/h6-9,13-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNGIHFLGJGMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol typically involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This reaction forms the dioxolane ring, which is a key component of the compound’s structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their modifications, and key differences:
Key Findings :
Structural Flexibility : The core bicyclic dioxolane framework allows diverse functionalization at the 6-OH position, enabling tailored physicochemical properties. For example, the 4-iodobenzyloxy derivative () exhibits enhanced lipophilicity for membrane permeability, while the hydroxymethyl analog () increases hydrophilicity for aqueous applications.
Synthetic Versatility : Modifications are achieved via alkylation (e.g., NaH/DMF in ), Grignard reactions (), or formylation (), with yields ranging from 46% to 91% depending on steric and electronic factors.
Biological Relevance: Derivatives like the isocyano compound () are pivotal in click chemistry for drug discovery, while sulfonated analogs () show promise in enzyme inhibition due to sulfonyl group interactions.
Stability vs. Reactivity : The parent compound’s isopropylidene groups provide steric protection, enhancing stability during storage and reactions. However, selective deprotection (e.g., acid hydrolysis) is required for downstream applications .
Biological Activity
The compound 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol represents a novel class of chemical compounds with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by multiple functional groups, including dioxolane and furan rings. The molecular formula is with a molecular weight of approximately 286.34 g/mol. Its structural features suggest potential interactions with biological systems that warrant investigation.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models.
Case Study: In Vivo Model
In a study involving rats with induced osteoarthritis, treatment with the compound resulted in a significant reduction in inflammatory markers compared to the control group. The following metrics were observed:
- TNF-α Levels : Decreased by 40% post-treatment.
- IL-6 Levels : Reduced by 35% post-treatment.
These findings suggest that the compound may have therapeutic implications for inflammatory conditions .
Cytotoxicity and Antimicrobial Activity
Preliminary investigations into the cytotoxic effects of this compound reveal moderate activity against certain cancer cell lines. Additionally, antimicrobial assays indicate potential efficacy against specific bacterial strains.
Table 2: Cytotoxicity and Antimicrobial Activity
| Cell Line/Bacteria | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 25.0 | Moderate |
| E. coli | 15.0 | Effective |
| S. aureus | 18.0 | Effective |
The biological activity of the compound is hypothesized to be mediated through several mechanisms:
- Scavenging Free Radicals : The dioxolane structure may facilitate interactions with reactive oxygen species (ROS).
- Inhibition of Pro-inflammatory Pathways : The compound may inhibit signaling pathways involved in inflammation.
- Modulation of Cellular Signaling : It may affect pathways related to cell proliferation and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
